4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid
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Overview
Description
4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the nonadecatetraene backbone, which is achieved through a series of Wittig reactions and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves chromatography techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary alcohols
Substitution: Formation of various substituted benzoic acid derivatives
Scientific Research Applications
4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and functional groups allow it to participate in various biochemical reactions. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- **S-[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]cysteinylglycine
- **[(4Z,6E,10Z,13Z)-1-carboxy-4,6,10,13-nonadecatetraen-8-yl]dioxidanyl
Uniqueness
4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid is unique due to its specific combination of functional groups and conjugated double bonds, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H36O5S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+ |
InChI Key |
PKJINWOACFYDQN-UTCFTNDSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\C(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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